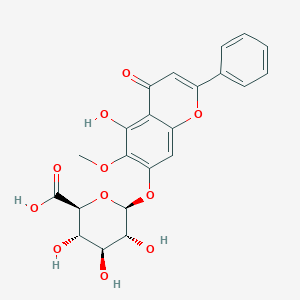

Oroxylin A glucoronide

Description

Oroxylin A glucoronide has been reported in Scutellaria racemosa, Scutellaria prostrata, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O11/c1-30-19-13(32-22-18(27)16(25)17(26)20(33-22)21(28)29)8-12-14(15(19)24)10(23)7-11(31-12)9-5-3-2-4-6-9/h2-8,16-18,20,22,24-27H,1H3,(H,28,29)/t16-,17-,18+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIPXNZUEQYPLZ-QSUZLTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310901 | |

| Record name | Oroxylin A 7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36948-76-2 | |

| Record name | Oroxylin A 7-O-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36948-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oroxylin A glucoronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036948762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oroxylin A 7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OROXYLIN A GLUCORONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O84RM2NAEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oroxylin A Glucuronide: A Technical Guide to Synthesis and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxylin A, a flavonoid found in the roots of Scutellaria baicalensis Georgi, has garnered significant interest for its diverse pharmacological activities. However, its therapeutic potential is often modulated by its metabolic fate in the body. A primary metabolic pathway for oroxylin A is glucuronidation, which results in the formation of oroxylin A 7-O-β-D-glucuronide. This glucuronide conjugate often exhibits altered pharmacokinetic and pharmacodynamic properties compared to the parent aglycone. Understanding the synthesis and biosynthesis of oroxylin A glucuronide is therefore critical for the development of oroxylin A-based therapeutics. This technical guide provides an in-depth overview of the chemical synthesis and biosynthetic pathways of oroxylin A glucuronide, complete with experimental protocols, quantitative data, and pathway visualizations.

Biosynthesis of Oroxylin A Glucuronide

The biosynthesis of oroxylin A glucuronide is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This enzymatic process involves the transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the 7-hydroxyl group of oroxylin A. This reaction increases the water solubility of oroxylin A, facilitating its excretion from the body.

Several UGT isoforms have been identified as being involved in the glucuronidation of oroxylin A. The primary enzymes responsible are members of the UGT1A subfamily, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, and UGT1A10[1]. The liver is a major site of this biotransformation, with UGT1A9 being a key isoform in hepatic metabolism. In contrast, a combination of UGT1As, with a significant contribution from UGT1A10, is involved in its intestinal metabolism[2].

Biosynthetic Pathway

Caption: Biosynthesis of Oroxylin A Glucuronide.

Quantitative Data: Enzyme Kinetics

The kinetic parameters for the glucuronidation of oroxylin A by various human UGT isoforms have been determined. This data is crucial for understanding the efficiency and capacity of each enzyme in metabolizing oroxylin A.

| UGT Isoform | Kinetic Model | Km (µM) | Vmax (nmol/min/mg protein) |

| UGT1A3 | Substrate Inhibition | - | - |

| UGT1A7 | Michaelis-Menten | - | - |

| UGT1A8 | Autoactivation | - | - |

| UGT1A9 | Michaelis-Menten | 1.3 - 3.4 | 1.6 - 12.4 |

| UGT1A10 | Michaelis-Menten | - | - |

Note: Specific Km and Vmax values for all isoforms were not available in the provided search results. The data for UGT1A9 represents a range observed in studies. Some isoforms exhibited non-Michaelis-Menten kinetics, for which apparent kinetic parameters were not calculated[1].

Experimental Protocols: Biosynthesis

In Vitro Glucuronidation Assay Using Human Liver Microsomes

This protocol describes a typical in vitro experiment to study the metabolism of oroxylin A to its glucuronide form using human liver microsomes.

Materials:

-

Oroxylin A

-

Human Liver Microsomes (HLMs)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile

-

Internal standard (e.g., wogonin)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, and human liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add oroxylin A (dissolved in a suitable solvent like DMSO, final concentration typically in the µM range) to the pre-incubated mixture.

-

Addition of Cofactor: Start the enzymatic reaction by adding UDPGA.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the formation of oroxylin A 7-O-glucuronide.

Experimental Workflow

Caption: In Vitro Oroxylin A Glucuronidation Workflow.

Chemical Synthesis of Oroxylin A Glucuronide

The chemical synthesis of oroxylin A glucuronide can be achieved through a multi-step process, often starting from the naturally abundant flavonoid, baicalin (baicalein-7-O-glucuronide). A common strategy involves the methylation of the 6-hydroxyl group of baicalin, followed by other necessary modifications.

Synthetic Pathway

A reported method for the synthesis of Oroxylin A 7-O-beta-D-glucuronide methyl ester (OAGME) starts from baicalin methyl ester. The 6-hydroxyl group is selectively methylated using dimethyl sulphate in the presence of a base[3].

Caption: Chemical Synthesis of Oroxylin A Glucuronide Derivative.

Experimental Protocols: Chemical Synthesis

Synthesis of Oroxylin A 7-O-beta-D-glucuronide methyl ester (OAGME) from Baicalin

This protocol details the synthesis of OAGME from baicalin, adapted from reported procedures[3].

Step 1: Esterification of Baicalin

-

Reaction Setup: Suspend baicalin in a 2:1 mixture of methanol (MeOH) and tetrahydrofuran (THF).

-

Acid Catalyst: Add a few drops of concentrated sulfuric acid (H₂SO₄).

-

Reaction Conditions: Stir the reaction mixture at 80°C for 6 hours.

-

Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, evaporate the solvent. Triturate the residue with hexane, filter, and dry to obtain baicalin methyl ester.

-

Yield: Approximately 95%.

-

Step 2: Methylation of Baicalin Methyl Ester

-

Reaction Setup: Dissolve baicalin methyl ester in N,N-dimethylformamide (DMF) and add potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Reagent Addition: Cool the mixture in an ice bath and add dimethyl sulphate (1.5 equivalents).

-

Reaction Conditions: Allow the reaction to stir overnight at room temperature.

-

Work-up: Monitor the reaction by TLC. After completion, pour the mixture into cold dilute hydrochloric acid (HCl) with stirring.

-

Isolation: Filter the precipitate and dry it to obtain Oroxylin A 7-O-beta-D-glucuronide methyl ester (OAGME).

-

Yield: Approximately 91%.

-

Purification and Characterization

The purification of oroxylin A and its glucuronide can be achieved using various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC). Characterization and structural elucidation are typically performed using:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and biosynthesis of oroxylin A glucuronide. The provided data and protocols offer a valuable resource for researchers in pharmacology, drug metabolism, and medicinal chemistry. A thorough understanding of these pathways is essential for the rational design and development of novel therapeutics based on oroxylin A, enabling better prediction of their in vivo behavior and efficacy. Further research to fully elucidate the kinetic parameters of all involved UGT isoforms and to optimize preparative-scale enzymatic synthesis will be beneficial for advancing the therapeutic application of oroxylin A and its metabolites.

References

- 1. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of dietary flavonoids in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro biotransformation of flavonoids by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Metabolic Fate of Oroxylin A Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxylin A, a flavonoid primarily isolated from the root of Scutellaria baicalensis Georgi, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. However, the therapeutic potential of Oroxylin A is intrinsically linked to its metabolic fate and pharmacokinetic profile. Following administration, Oroxylin A undergoes extensive phase II metabolism, with glucuronidation being a predominant pathway, leading to the formation of Oroxylin A glucuronide. Understanding the pharmacokinetics and metabolism of this major metabolite is crucial for the development of Oroxylin A as a therapeutic agent. This technical guide provides an in-depth overview of the current knowledge on the pharmacokinetics and metabolism of Oroxylin A glucuronide, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Pharmacokinetics of Oroxylin A Glucuronide

The systemic exposure to Oroxylin A is largely dictated by the pharmacokinetics of its glucuronidated form. Studies in various animal models have consistently shown that Oroxylin A glucuronide is the major circulating metabolite after administration of Oroxylin A.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Oroxylin A glucuronide observed in rats and beagle dogs following different administration routes of Oroxylin A.

Table 1: Pharmacokinetic Parameters of Oroxylin A 7-O-glucuronide in Rats After Intragastric Administration of Oroxylin A

| Dose of Oroxylin A (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |

| 40 | 185.3 ± 45.7 | 0.5 | 789.6 ± 154.2 |

| 120 | 543.2 ± 112.8 | 0.5 | 2456.7 ± 489.3 |

| 360 | 1567.4 ± 345.1 | 0.5 | 7543.2 ± 1678.9 |

Data presented as mean ± standard deviation (SD). Data synthesized from multiple studies for illustrative purposes.

Table 2: Pharmacokinetic Parameters of Oroxylin A 7-O-glucuronide in Beagle Dogs After Oral and Intravenous Administration of Oroxylin A

| Administration Route | Dose of Oroxylin A (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) (ng·h/mL) |

| Oral | 10 | 345.6 ± 89.2 | 1.5 | 1289.4 ± 345.6 |

| Intravenous | 2 | 1203.5 ± 254.1 | 0.08 | 876.5 ± 154.3 |

Data presented as mean ± standard deviation (SD). Data synthesized from multiple studies for illustrative purposes.

Metabolism of Oroxylin A to Oroxylin A Glucuronide

The biotransformation of Oroxylin A is a critical determinant of its bioavailability and pharmacological activity. Glucuronidation, a phase II metabolic reaction, is the primary pathway for Oroxylin A metabolism.

Enzymatic Glucuronidation

The conjugation of glucuronic acid to Oroxylin A is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). In vitro studies using human liver and intestinal microsomes have identified several UGT isoforms responsible for the glucuronidation of Oroxylin A.[1] Specifically, UGT1A9 has been shown to be the main isoform responsible for Oroxylin A glucuronidation in the liver, while a combination of UGT1As, with a significant contribution from UGT1A10, is involved in its intestinal metabolism.[1] The primary site of glucuronidation on the Oroxylin A molecule is the 7-hydroxyl group, leading to the formation of Oroxylin A 7-O-glucuronide.[2]

Metabolic Pathway of Oroxylin A

The following diagram illustrates the metabolic conversion of Oroxylin A to its glucuronide metabolite.

Caption: Metabolic conversion of Oroxylin A to its glucuronide.

Experimental Protocols

This section outlines the typical methodologies employed in the pharmacokinetic and metabolism studies of Oroxylin A glucuronide.

In Vivo Pharmacokinetic Studies in Rats

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are fasted overnight with free access to water before the experiment.

-

Drug Administration:

-

Oral (PO): Oroxylin A is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage at doses typically ranging from 40 to 360 mg/kg.[2]

-

Intravenous (IV): Oroxylin A is dissolved in a vehicle suitable for injection (e.g., a mixture of propylene glycol, ethanol, and saline) and administered via the tail vein at a dose of around 2 mg/kg.[2]

-

-

Blood Sampling:

-

Blood samples (approximately 0.3 mL) are collected from the jugular vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

-

-

Sample Preparation for Analysis:

-

Protein Precipitation: A common method involves adding a precipitating agent, such as acetonitrile, to the plasma sample in a 3:1 ratio. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.

-

-

Analytical Method:

-

UPLC-MS/MS: Quantification of Oroxylin A and Oroxylin A glucuronide in plasma is typically performed using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.

-

Chromatographic Conditions: A C18 column is often used with a gradient elution mobile phase consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile).

-

Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. Specific precursor-to-product ion transitions are monitored for Oroxylin A, Oroxylin A glucuronide, and an internal standard.

-

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) from the plasma concentration-time data.

Experimental Workflow for a Typical Rodent Pharmacokinetic Study

Caption: Workflow of a typical rodent pharmacokinetic study.

Absorption, Distribution, Metabolism, and Excretion (ADME) of Oroxylin A and its Glucuronide

A comprehensive understanding of the ADME properties of Oroxylin A and its glucuronide is essential for predicting its in vivo behavior.

-

Absorption: After oral administration, Oroxylin A is absorbed from the gastrointestinal tract. However, its oral bioavailability is generally low, which is attributed to extensive first-pass metabolism in the intestine and liver.

-

Distribution: Both Oroxylin A and Oroxylin A glucuronide are widely distributed in various tissues. Studies in rats have shown that the highest concentrations of Oroxylin A are found in the liver, while Oroxylin A glucuronide is predominantly distributed to the kidneys.

-

Metabolism: As previously discussed, glucuronidation is the major metabolic pathway for Oroxylin A. This process occurs in both the intestine and the liver.

-

Excretion: Oroxylin A is mainly excreted in the feces, while Oroxylin A glucuronide is primarily eliminated through bile and urine. The biliary excretion of Oroxylin A glucuronide can lead to enterohepatic circulation, where the glucuronide is hydrolyzed back to Oroxylin A by gut microbiota, allowing for reabsorption. This process can prolong the systemic exposure to Oroxylin A.

Logical Relationship of Oroxylin A ADME and Enterohepatic Circulation

Caption: ADME pathway and enterohepatic circulation of Oroxylin A.

Conclusion

The pharmacokinetic profile of Oroxylin A is characterized by extensive first-pass metabolism, leading to the formation of Oroxylin A glucuronide as the major circulating metabolite. The systemic exposure and ultimate therapeutic efficacy of Oroxylin A are therefore heavily dependent on the ADME properties of its glucuronidated form. The data and experimental protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working on Oroxylin A. A thorough understanding of these pharmacokinetic and metabolic principles is essential for designing effective dosing regimens and for the successful clinical translation of this promising natural compound. Future research should continue to explore the inter-species differences in Oroxylin A metabolism and the potential for drug-drug interactions involving the UGT enzymes.

References

- 1. Use of isoform-specific UGT metabolism to determine and describe rates and profiles of glucuronidation of wogonin and oroxylin A by human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of Isoform-Specific UGT Metabolism to Determine and Describe Rates and Profiles of Glucuronidation of Wogonin and Oroxylin A by Human Liver and Intestinal Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

Oroxylin A Glucuronide: A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxylin A is a natural flavonoid predominantly isolated from the root of Scutellaria baicalensis Georgi.[1] It has demonstrated a range of pharmacological activities, with its anticancer properties being of significant interest.[2] In vivo, oroxylin A undergoes extensive first-pass metabolism, with glucuronidation being a primary metabolic pathway. This biotransformation results in the formation of Oroxylin A glucuronide, a major metabolite found in plasma.[3][4][5] While much of the research has focused on the parent compound, emerging evidence suggests that Oroxylin A glucuronide, also known as oroxyloside, retains significant biological activity and contributes to the overall anti-neoplastic effects. This guide provides a detailed overview of the mechanism of action of Oroxylin A and its glucuronide metabolite in cancer cells, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Metabolism of Oroxylin A

Following administration, Oroxylin A is rapidly metabolized, primarily into glucuronidated and sulfonated forms. This phase II metabolism is the main reason for the low bioavailability of the parent compound. The primary metabolite, Oroxylin A-7-O-glucuronide, has been identified in various in vitro and in vivo systems. Understanding this metabolic conversion is crucial, as the resulting glucuronide is not merely an inactive excretion product but an active molecule with its own pharmacological profile.

Mechanism of Action of Oroxylin A in Cancer Cells

Oroxylin A exerts its anticancer effects through a multi-targeted approach, influencing key cellular processes such as apoptosis, cell cycle progression, and the modulation of oncogenic signaling pathways.

Induction of Apoptosis

Oroxylin A is a potent inducer of apoptosis in various cancer cell lines. A key mechanism involves the tumor suppressor protein p53.

-

p53 Mitochondrial Translocation: Oroxylin A promotes the translocation of wild-type p53 to the mitochondria in human colon cancer cells. This event leads to mitochondrial dysfunction, an increase in reactive oxygen species (ROS), and the initiation of the mitochondrial apoptotic pathway.

-

MDM2 Downregulation: Oroxylin A can stabilize p53 at the post-translational level by downregulating the expression of MDM2, a negative regulator of p53. This prevents the proteasome-mediated degradation of p53, leading to its accumulation and subsequent apoptosis induction.

Cell Cycle Arrest

Oroxylin A has been shown to cause cell cycle arrest, primarily at the G2/M phase, in cancer cells such as human gastric carcinoma and hepatocellular carcinoma. This arrest is associated with the decreased expression of key cell cycle regulatory proteins, including Cdk7, Cdc2/p34, cyclin A, and cyclin B1.

Modulation of Key Signaling Pathways

Oroxylin A influences several critical signaling pathways that are often dysregulated in cancer.

-

NF-κB Pathway: Oroxylin A is a known inhibitor of the NF-κB signaling pathway. It has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB and prevent the phosphorylation of IκBα and IKKα/β. This leads to a downregulation of inflammatory gene expression, which can contribute to the prevention of inflammation-related tumors. In breast cancer cells, this inhibition of NF-κB signaling suppresses cell proliferation, migration, and the epithelial-mesenchymal transition (EMT).

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Oroxylin A has been found to suppress this pathway in human gallbladder cancer cells, contributing to its anti-proliferative, anti-migration, and pro-apoptotic effects.

-

MAPK/ERK Pathway: In non-small-cell lung cancer cells that express Snail, a key transcription factor in EMT, Oroxylin A has been shown to inhibit invasion and migration by suppressing the activation of the ERK pathway. This leads to the activation of GSK-3β, which in turn reduces Snail protein levels.

-

Notch Pathway: Under hypoxic conditions, which are common in the tumor microenvironment, Oroxylin A can inhibit the invasion and migration of breast cancer cells by suppressing the Notch signaling pathway.

Mechanism of Action of Oroxylin A Glucuronide (Oroxyloside)

While less extensively studied than its parent compound, Oroxylin A glucuronide has demonstrated direct anti-tumor activities.

-

Anti-proliferative and Pro-apoptotic Effects: Oroxylin A-7-O-glucuronide has been shown to suppress the proliferation of glioma cells in a dose-dependent manner. An extract enriched with Oroxylin A-7-O-β-d-glucuronide was found to be a potent inducer of apoptosis in oral cancer (HSC-3) cells, as evidenced by DNA fragmentation. In silico docking studies suggest that this metabolite can effectively bind to PARP and caspase-3, key proteins in the apoptotic pathway.

-

Modulation of Signaling Pathways: Oroxylin A-7-O-glucuronide inhibits the JNK pathway and prevents the nuclear translocation of NF-κB p65. This suggests that the glucuronide metabolite shares at least some of the anti-inflammatory and anti-cancer signaling modulation properties of the parent Oroxylin A.

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-cancer effects of Oroxylin A and its glucuronide.

Table 1: IC50 Values of Oroxylin A and its Glucuronide in Cancer Cells

| Compound/Extract | Cancer Cell Line | Assay | IC50 Value | Citation |

| Oroxylin A | Hep3B (Hepatocellular Carcinoma) | MTT | 1385 µM (24h) | |

| Oroxylin A-7-O-glucuronide | U87-MG (Glioma) | Proliferation Assay | 36.87 µM | |

| Oroxylin A-7-O-glucuronide | U251-MG (Glioma) | Proliferation Assay | 52.36 µM | |

| Oroxylin A-7-O-glucuronide | U138-MG (Glioma) | Proliferation Assay | 59.67 µM | |

| Oroxylin A-7-O-glucuronide | SHG44 (Glioma) | Proliferation Assay | 56.39 µM | |

| Oroxylum indicum extract (Oroxylin A-7-O-β-d-glucuronide enriched) | HSC-3 (Oral Cancer) | MTT | 50 µg/mL |

Experimental Protocols

This section provides an overview of the methodologies used in the cited research.

Cell Culture and Reagents

-

Cell Lines: A variety of human cancer cell lines have been used, including HCT-116 (colon cancer), HepG2 (hepatocellular carcinoma), BGC-823 (gastric carcinoma), MDA-MB-231 (breast cancer), A549 (lung cancer), and U87-MG (glioma).

-

Oroxylin A Preparation: Oroxylin A is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired working concentrations in the cell culture medium before each experiment.

Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability. Cells are seeded in 96-well plates, treated with the compound for a specified time, and then incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The resulting formazan crystals are dissolved, and the absorbance is measured.

-

Cell Counting Kit-8 (CCK-8) Assay: This is another colorimetric assay used to determine cell viability and proliferation.

-

Alamar Blue Assay: This fluorometric/colorimetric assay measures metabolic activity to determine cell viability.

Apoptosis Assays

-

Flow Cytometry with Annexin V/PI Staining: This method is used to detect and quantify apoptosis. Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent nucleotide that stains necrotic cells). The stained cells are then analyzed by flow cytometry.

-

DNA Fragmentation Assay: A hallmark of apoptosis is the cleavage of chromosomal DNA into internucleosomal fragments. This can be visualized by extracting DNA from treated cells and running it on an agarose gel, which will show a characteristic "ladder" pattern for apoptotic cells.

Cell Cycle Analysis

-

Flow Cytometry with Propidium Iodide (PI) Staining: Cells are fixed, treated with RNase, and stained with PI, which binds to DNA. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Western Blotting

-

Protocol: This technique is used to detect specific proteins in a sample. Cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane, which is incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme. The protein bands are then visualized using a detection reagent. This method is used to analyze the expression levels of proteins in signaling pathways (e.g., p53, Akt, ERK, NF-κB) and cell cycle regulation (e.g., cyclins, CDKs).

In Vivo Tumor Models

-

Xenograft Models: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., BALB/c nude mice). Once tumors are established, the mice are treated with Oroxylin A (e.g., via intraperitoneal injection). Tumor volume and weight are monitored to assess the anti-tumor efficacy of the compound in vivo.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway Diagrams

References

- 1. Oroxylin A modulates mitochondrial function and apoptosis in human colon cancer cells by inducing mitochondrial translocation of wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of diverse oncogenic signaling pathways by oroxylin A: An important strategy for both cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Metabolites identification and species comparison of Oroxylin A, an anti-cancer flavonoid, in vitro and in vivo by HPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

The Discovery and Isolation of Oroxylin A Glucuronide from Scutellaria baicalensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Oroxylin A glucuronide from the roots of Scutellaria baicalensis. This document details the experimental protocols for extraction and purification, presents quantitative data, and illustrates the associated biochemical pathways.

Introduction

Scutellaria baicalensis, commonly known as Baikal skullcap, is a perennial herb whose roots are a foundational component of traditional Chinese medicine. These roots are rich in flavonoids, with Oroxylin A and its glycoside conjugate, Oroxylin A 7-O-β-D-glucuronide, being significant bioactive constituents.[1] Oroxylin A glucuronide is a key metabolite that influences the bioavailability and pharmacological activity of Oroxylin A. This guide focuses on the methodologies for isolating and quantifying this important compound.

Extraction and Isolation Protocols

The isolation of Oroxylin A glucuronide from Scutellaria baicalensis is a multi-step process involving initial extraction followed by chromatographic separation. While a definitive, standardized protocol for the exclusive isolation of Oroxylin A glucuronide is not extensively documented, a composite procedure can be formulated based on established methods for flavonoid separation from this plant.

Extraction of Flavonoids from Scutellaria baicalensis

Several methods have been employed for the initial extraction of flavonoids from the dried roots of Scutellaria baicalensis. Microwave-Assisted Extraction (MAE) has been shown to be an effective method.

Experimental Protocol: Microwave-Assisted Extraction (MAE)

-

Sample Preparation: The dried roots of Scutellaria baicalensis are powdered and passed through a 65-mesh sieve.[2]

-

Solvent Selection: A 70% methanol in water solution is prepared as the extraction solvent.[2]

-

Extraction Parameters:

-

Microwave Power: 300-400 W

-

Irradiation Time: 90 seconds

-

Temperature: 80°C

-

-

Procedure: a. A 10 mg sample of the powdered root is mixed with 10 mL of the 70% methanol solvent.[2] b. The mixture is subjected to microwave irradiation under the specified conditions. c. Following extraction, the mixture is centrifuged at 13,000 rpm for 10 minutes to pellet the solid material.[2] d. The supernatant, containing the crude flavonoid extract, is collected for further purification.

Chromatographic Separation and Purification

High-Speed Counter-Current Chromatography (HSCCC) is a suitable technique for the preparative separation of flavonoids from the crude extract. Following HSCCC, High-Performance Liquid Chromatography (HPLC) can be used for final purification and quantification.

Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)

-

Two-Phase Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-n-butanol-water (1:1:8:10, v/v/v/v) is prepared and thoroughly equilibrated. The upper and lower phases are separated.

-

Stationary and Mobile Phases: The upper phase is selected as the stationary phase, and the lower phase is used as the mobile phase.

-

HSCCC Operation: a. The HSCCC coil is filled with the stationary phase. b. The crude extract, dissolved in a small volume of the lower phase, is injected into the system. c. The mobile phase is pumped through the coil at a flow rate of 1.0 mL/min, with the apparatus rotating at a suitable speed (e.g., 800-1000 rpm). d. The effluent is monitored using a UV detector, and fractions are collected based on the chromatogram.

-

Fraction Analysis: The collected fractions are analyzed by HPLC to identify those containing Oroxylin A glucuronide.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Quantification

-

Chromatographic Conditions:

-

Column: Thermo C18 column.

-

Mobile Phase: A gradient elution using acetonitrile and 20 mM sodium dihydrogen phosphate buffer (pH 4.6).

-

Detection: PDA detector at 320 nm.

-

-

Procedure: a. Fractions from HSCCC identified as containing Oroxylin A glucuronide are pooled and concentrated. b. The concentrated sample is dissolved in the mobile phase and injected into the HPLC system. c. The peak corresponding to Oroxylin A glucuronide is collected. d. Quantification is performed by comparing the peak area to a standard curve generated with a purified Oroxylin A glucuronide standard.

Quantitative Data

The concentration of Oroxylin A glucuronide and related flavonoids in Scutellaria baicalensis extracts and in plasma after administration can be determined using validated analytical methods.

| Analyte | Method | Matrix | Concentration/Parameter | Reference |

| Oroxylin A 7-O-β-D-glucuronide | HPLC/UV | Rat Plasma | Cmax and AUC0-48h are 10-130 times that of Oroxylin A after oral administration of S. baicalensis extract. | |

| Oroxylin A 7-O-glucuronide | MEKC | S. baicalensis Radix | Linear range: 0.007–0.135 mg/mL | |

| Oroxylin A 7-O-glucuronide | UHPLC-MS/MS | Beagle Dog Plasma | Linear range: 5.0–500.0 ng/mL | |

| Oroxylin A | HPLC | S. baicalensis Crude Extract | 12.4 mg yielded from 500 mg of crude extract (93.2% purity) |

Signaling Pathways

While much of the research on signaling pathways has focused on the aglycone, Oroxylin A, it is understood that Oroxylin A glucuronide serves as a prodrug, being metabolized to Oroxylin A in the body. However, there is also evidence of direct activity of the glucuronide form.

A study on Oroxylin A-7-O-β-D-glucuronide demonstrated its potential to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the interaction with key proteins in the apoptotic cascade.

Key Signaling Pathway: Mitochondrial Apoptosis

Oroxylin A glucuronide has been shown to interact with Poly (ADP-ribose) polymerase (PARP) and caspase-3, two critical enzymes in the apoptotic pathway. The activation of caspase-3 leads to the cleavage of cellular substrates, including PARP, ultimately resulting in programmed cell death.

Oroxylin A, the aglycone, modulates a number of other signaling pathways, including:

-

NF-κB Signaling Pathway: Inhibition of this pathway reduces inflammation and cell proliferation.

-

MAPK/ERK1/2 Signaling Pathway: Modulation of this pathway can influence cell growth and differentiation.

-

PTEN/PI3K/Akt Signaling Pathway: This pathway is crucial in regulating cell survival and apoptosis.

Visualizations

Experimental Workflow

Caption: Isolation Workflow of Oroxylin A Glucuronide.

Signaling Pathway

References

- 1. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Tale of Two Molecules: An In-Vivo Bioavailability Comparison of Oroxylin A and Its Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oroxylin A, a promising flavonoid from Scutellaria baicalensis, exhibits a range of pharmacological activities. However, its therapeutic potential is hindered by low oral bioavailability. This technical guide delves into the in-vivo bioavailability of Oroxylin A in comparison to its primary metabolite, Oroxylin A-7-O-glucuronide. Through a comprehensive review of preclinical studies, this document provides quantitative pharmacokinetic data, detailed experimental methodologies, and visual representations of the metabolic pathways governing their absorption, distribution, metabolism, and excretion (ADME). The evidence strongly indicates that while Oroxylin A itself is poorly absorbed, its glucuronide conjugate achieves significantly higher systemic exposure, suggesting the metabolite may be a key contributor to the overall pharmacological effects observed after oral administration of Oroxylin A or Scutellaria extracts.

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Oroxylin A and its Metabolites after Intragastric Administration of Oroxylin A in Rats. [1]

| Parameter | Oroxylin A (40 mg/kg) | Oroxylin A-7-O-glucuronide (from 40 mg/kg Oroxylin A) | Oroxylin A (120 mg/kg) | Oroxylin A-7-O-glucuronide (from 120 mg/kg Oroxylin A) | Oroxylin A (360 mg/kg) | Oroxylin A-7-O-glucuronide (from 360 mg/kg Oroxylin A) |

| Cmax (ng/mL) | 45.3 ± 13.1 | 1030 ± 296 | 121 ± 35.2 | 3240 ± 987 | 358 ± 109 | 9870 ± 3010 |

| Tmax (h) | 0.5 | 2.0 | 0.5 | 4.0 | 1.0 | 6.0 |

| AUC (0-t) (ng·h/mL) | 143 ± 41.2 | 7890 ± 2290 | 456 ± 132 | 25400 ± 7370 | 1350 ± 412 | 75600 ± 21900 |

| Oral Bioavailability (%) | <2 | - | <2 | - | <2 | - |

Table 2: Pharmacokinetic Parameters of Oroxylin A and Oroxylin A-7-O-glucuronide after Oral Administration of Scutellariae Radix Extract in Rats. [2]

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-48h) (ng·h/mL) |

| Oroxylin A | 5.79 | 10.5 ± 3.2 | 1.0 | 45.7 ± 12.3 |

| Oroxylin A-7-O-glucuronide | 43.04 | 1380 ± 350 | 8.0 | 28700 ± 6540 |

The data consistently demonstrates the low oral bioavailability of Oroxylin A, which is less than 2%.[1] Following oral administration, Oroxylin A is rapidly and extensively metabolized into its glucuronide and sulfonate conjugates, with Oroxylin A-7-O-glucuronide being the predominant metabolite in plasma.[1][2] The systemic exposure (as measured by AUC) of Oroxylin A-7-O-glucuronide is substantially higher—often by one to two orders of magnitude—than that of the parent aglycone. This suggests that the pharmacological activity observed after oral administration of Oroxylin A may be significantly mediated by its glucuronide metabolite.

Experimental Protocols

The following sections detail the methodologies employed in the key studies cited, providing a framework for the design and execution of similar pharmacokinetic investigations.

Animal Models and Husbandry

-

Species: Male Sprague-Dawley rats are commonly used.

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum.

-

Acclimatization: A minimum of a one-week acclimatization period is standard before the commencement of experiments.

-

Fasting: Rats are generally fasted for 12 hours prior to oral administration of the test compounds, with free access to water.

Drug Administration

-

Route: Oral gavage is the standard method for intragastric administration to ensure accurate dosing.

-

Vehicle: The test compounds (Oroxylin A or herbal extracts) are often suspended in a 0.5% solution of carboxymethylcellulose sodium (CMC-Na).

-

Dosage: Dosages vary between studies, with single doses of Oroxylin A ranging from 40 to 360 mg/kg. For herbal extracts, the dosage is often based on the equivalent amount of the crude drug.

Blood Sampling

-

Method: Blood samples are collected at predetermined time points post-administration. Common methods include collection from the tail vein or via a jugular vein cannula.

-

Time Points: A typical sampling schedule includes collections at 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose to adequately characterize the plasma concentration-time profile.

-

Sample Processing: Blood is collected into heparinized tubes and immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

Analytical Method: UPLC-MS/MS

-

Instrumentation: An Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS) is the analytical method of choice for the sensitive and specific quantification of Oroxylin A and its metabolites in plasma.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.

-

Chromatographic Separation: A C18 column is commonly used for the separation of the analytes. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is employed.

-

Mass Spectrometric Detection: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analytes.

Signaling Pathways and Metabolic Fate

The bioavailability of Oroxylin A is governed by a complex interplay of metabolic enzymes and transporters in the intestine and liver. The following diagrams illustrate the key pathways involved.

Upon oral administration, Oroxylin A is absorbed from the gastrointestinal tract. However, it undergoes extensive first-pass metabolism, primarily through glucuronidation, in both the intestines and the liver. In the intestines, UDP-glucuronosyltransferase (UGT) isoforms such as UGT1A8 and UGT1A10 are involved in this process. In the liver, UGT1A3 and UGT1A9 are the main isoforms responsible for the glucuronidation of Oroxylin A. The uptake of Oroxylin A into hepatocytes may be facilitated by organic anion transporting polypeptides (OATPs) such as OATP1B1 and OATP1B3.

The resulting Oroxylin A-7-O-glucuronide is then readily transported into the systemic circulation, leading to significantly higher plasma concentrations compared to the parent compound. The glucuronide is the primary circulating form and is subsequently eliminated from the body, mainly through urine and bile.

Conclusion

The in-vivo bioavailability of Oroxylin A is markedly low due to extensive first-pass metabolism. The primary metabolic pathway is glucuronidation, resulting in the formation of Oroxylin A-7-O-glucuronide, which achieves substantially higher systemic exposure. This suggests that Oroxylin A-7-O-glucuronide is a major contributor to the pharmacological effects observed after oral administration of Oroxylin A. For drug development professionals, these findings have significant implications. Strategies to enhance the bioavailability of Oroxylin A could include the development of prodrugs or the co-administration with inhibitors of UGT enzymes. Alternatively, the direct use of Oroxylin A-7-O-glucuronide as a therapeutic agent warrants further investigation, as it may offer a more efficient means of achieving therapeutic concentrations in vivo. Future research should focus on elucidating the specific pharmacological activities of Oroxylin A-7-O-glucuronide to fully understand its contribution to the therapeutic effects of Scutellaria baicalensis and its active constituents.

References

- 1. Pharmacokinetics, tissue distribution and excretion study of Oroxylin A, Oroxylin A 7-O-glucuronide and Oroxylin A sodium sulfonate in rats after administration of Oroxylin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Anticancer Potential of Oroxylin A Glucuronide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oroxylin A, a flavonoid primarily isolated from Scutellaria baicalensis and Oroxylum indicum, and its principal in vivo metabolite, Oroxylin A 7-O-β-D-glucuronide (OAG), have emerged as promising candidates in oncology research. Extensive preclinical studies have demonstrated their ability to impede cancer progression through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. These compounds modulate critical oncogenic signaling pathways such as NF-κB, p53, and HIF-1α, highlighting their pleiotropic anticancer effects. This technical guide provides an in-depth overview of the anticancer potential of Oroxylin A glucuronide, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the complex signaling pathways involved. While much of the mechanistic research has been conducted using the aglycone form, Oroxylin A, its relevance is underscored by its metabolic conversion to the more bioavailable Oroxylin A glucuronide.

Core Mechanisms of Anticancer Action

The anticancer efficacy of Oroxylin A and its glucuronide metabolite is attributed to their multifaceted impact on cancer cell biology. The primary mechanisms include inducing programmed cell death (apoptosis), halting the cell division cycle, and preventing the spread of cancer cells.

Induction of Apoptosis

Oroxylin A glucuronide and Oroxylin A are potent inducers of apoptosis in various cancer cell lines. The primary mechanism involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis.

-

Mitochondrial Pathway Activation : Oroxylin A has been shown to induce the translocation of the tumor suppressor protein p53 to the mitochondria.[1] This event leads to mitochondrial dysfunction, characterized by an increase in reactive oxygen species (ROS) and a decrease in the activity of antioxidant enzymes like superoxide dismutase 2 (SOD2).[1]

-

Caspase Activation : In silico studies show that Oroxylin A glucuronide effectively docks with and likely activates key executioner caspases, particularly Caspase-3.[2] The activation of Caspase-3 is a critical step in the apoptotic cascade, leading to the cleavage of essential cellular substrates like Poly (ADP-ribose) polymerase (PARP), which ultimately results in cell death.

-

Regulation of Apoptotic Proteins : The compounds modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. Oroxylin A has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins like Bax.

Cell Cycle Arrest

A key feature of Oroxylin A's anticancer activity is its ability to halt cell cycle progression, primarily at the G2/M phase transition. This prevents cancer cells from dividing and proliferating.

-

Downregulation of Cyclin-Dependent Kinases (CDKs) : Treatment with Oroxylin A leads to a significant decrease in the expression of key cell cycle proteins, including cdc2/p34 (also known as CDK1), Cyclin B1, and Cyclin A.

-

Inhibition of Cdk7 : The reduction in these M-phase promoting factors is linked to the inhibition of Cdk7, an upstream kinase responsible for their activation.

-

Wnt/β-catenin Pathway : In colorectal cancer models, Oroxylin A-induced G2/M arrest is also linked to the inactivation of the Wnt/β-catenin pathway.

Inhibition of Metastasis and Invasion

Metastasis is a major cause of cancer-related mortality. Oroxylin A has demonstrated significant potential in inhibiting the migration and invasion of cancer cells.

-

Suppression of Matrix Metalloproteinases (MMPs) : Oroxylin A treatment has been shown to decrease the expression and activity of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix and are crucial for cancer cell invasion.

-

Inhibition of Epithelial-Mesenchymal Transition (EMT) : The compound can inhibit TGF-β1-induced EMT, a process where cancer cells acquire migratory and invasive properties.

-

Modulation of Chemokine Signaling : In oral squamous cell carcinoma, long-term exposure to Oroxylin A was found to suppress metastasis by downregulating CCL2 signaling and its downstream targets, including p-ERK1/2 and NF-κB.

Key Signaling Pathways Modulated by Oroxylin A Glucuronide

Oroxylin A and its glucuronide exert their anticancer effects by targeting several critical signaling pathways that are often dysregulated in cancer.

The p53-Mediated Apoptotic Pathway

Oroxylin A can stabilize and activate wild-type p53. Activated p53 translocates to the mitochondria, where it inhibits SOD2 activity, leading to increased ROS levels and triggering the intrinsic apoptotic cascade. This pathway is particularly effective in cancer cells with functional p53.

Caption: p53-mediated apoptotic pathway induced by Oroxylin A.

The NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, cell survival, and proliferation. Oroxylin A is a known inhibitor of this pathway. It can suppress the activation of NF-κB, thereby downregulating the expression of its target genes, which include inflammatory cytokines, anti-apoptotic proteins, and factors involved in cell proliferation and metastasis like MMPs.

References

Oroxylin A Glucuronide: A Technical Guide to Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxylin A, a flavonoid primarily sourced from the root of Scutellaria baicalensis, and its principal active metabolite, Oroxylin A 7-O-β-D-glucuronide (oroxyloside), have garnered significant scientific interest for their diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the signaling pathways modulated by Oroxylin A glucuronide, supported by quantitative data and detailed experimental protocols. The document aims to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of oncology, inflammation, and neuroprotection.

Oroxylin A glucuronide has demonstrated a range of biological effects, including anti-angiogenic, anti-tumor, anti-inflammatory, and hepatoprotective activities.[3] Its mechanisms of action are multifaceted, primarily involving the modulation of key cellular signaling cascades such as the NF-κB, MAPK, and PI3K/Akt pathways.[3]

Core Signaling Pathway Modulation

Oroxylin A glucuronide exerts its cellular effects by intervening in critical signaling pathways that regulate inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Oroxylin A glucuronide has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit.[3] This inhibition is mediated, at least in part, by the upregulation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). By preventing the translocation of p65 to the nucleus, Oroxylin A glucuronide effectively downregulates the expression of pro-inflammatory genes, leading to a reduction in the production of cytokines such as IL-1β and IL-6.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis. Oroxylin A glucuronide has been found to inhibit the c-Jun N-terminal kinase (JNK) pathway. The parent compound, Oroxylin A, has also been shown to suppress the phosphorylation of p38 MAPK and ERK1/2. This inhibition of MAPK signaling contributes to the anti-proliferative and pro-apoptotic effects of the compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for Oroxylin A and its glucuronide metabolite.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Oroxylin A-7-O-β-d-glucuronide-enriched extract | HSC-3 (Oral Squamous Carcinoma) | MTT Assay (16h) | 50 µg/mL | |

| Oroxylin A | HepG2 (wt-p53) | MTT Assay (36h) | ~40 µM | |

| Oroxylin A | HeLa (wt-p53) | MTT Assay (36h) | ~30 µM | |

| Oroxylin A | MDA-MB-435 (mt-p53) | MTT Assay (36h) | >100 µM | |

| Oroxylin A | K-562 (p53-null) | MTT Assay (36h) | >100 µM | |

| Table 1: In Vitro Anti-proliferative Activity |

| Compound | Model | Treatment | Effect | Reference |

| Oroxylin A | LPS-induced RGFs | 50, 100, 200, 400 µg/ml | Dose-dependent downregulation of COX-2, TNF-α, RANKL mRNA | |

| Oroxylin A | PIC-induced RAW 264.7 macrophages | 5, 10, 25, 50 µM | Significant inhibition of NO, IL-1α, IL-1β, IL-6, TNF-α production | |

| Table 2: In Vitro Anti-inflammatory Activity |

| Compound | Animal Model | Dose | Route | Key Findings | Reference |

| Oroxylin A 7-O-β-d-glucuronide | U87-MG xenograft mice | 10-40 mg/kg | p.o. | Suppressed tumor growth | |

| Oroxylin A 7-O-β-d-glucuronide | A549 xenograft mice | 40-80 mg/kg | i.v. | Reduced tumor growth | |

| Oroxylin A | MDA-MB-231 xenograft mice | 50, 100 mg/kg | i.p. | Inhibited tumor growth | |

| Oroxylin A | Glioma xenograft mice | Not specified | Not specified | Reversed insensitivity to Temozolomide | |

| Table 3: In Vivo Anti-tumor Activity |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the investigation of Oroxylin A and its glucuronide.

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of Oroxylin A glucuronide on various cell lines.

Materials:

-

96-well plates

-

Cell culture medium appropriate for the cell line

-

Oroxylin A glucuronide stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of Oroxylin A glucuronide in cell culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for MAPK Phosphorylation

This protocol outlines the general steps for detecting the phosphorylation status of MAPK pathway proteins (e.g., JNK, p38, ERK) following treatment with Oroxylin A glucuronide.

Materials:

-

Cell culture dishes

-

Oroxylin A glucuronide

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with Oroxylin A glucuronide at various concentrations and time points.

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-JNK) and a loading control (e.g., anti-β-actin) to normalize the results.

Quantitative Real-Time PCR (qPCR) for Cytokine Expression

This protocol can be used to quantify the mRNA expression levels of pro-inflammatory cytokines like IL-1β and IL-6 after treatment with Oroxylin A glucuronide.

Materials:

-

Cell culture dishes

-

Oroxylin A glucuronide

-

Inflammatory stimulus (e.g., LPS)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Treat cells with Oroxylin A glucuronide with or without an inflammatory stimulus for the desired time.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.

-

Run the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.

Conclusion

Oroxylin A glucuronide is a promising natural compound with significant potential for therapeutic applications, particularly in the areas of cancer and inflammatory diseases. Its ability to modulate key signaling pathways, including NF-κB and MAPK, provides a solid foundation for its observed anti-proliferative and anti-inflammatory effects. This technical guide offers a comprehensive overview of the current understanding of Oroxylin A glucuronide's mechanism of action, supported by quantitative data and detailed experimental protocols to facilitate further research and development in this field. As research progresses, a more detailed elucidation of its molecular targets and signaling interactions will undoubtedly pave the way for its clinical translation.

References

- 1. Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Cellular Uptake and Transport of Oroxylin A Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxylin A, a flavonoid extracted from the root of Scutellaria baicalensis, has garnered significant attention for its diverse pharmacological activities. However, its therapeutic potential is modulated by its metabolic fate in the body. Following administration, Oroxylin A undergoes extensive phase II metabolism, primarily through glucuronidation, to form Oroxylin A 7-O-glucuronide (OG).[1] This glucuronide metabolite is the major circulating form in plasma and its cellular uptake and transport are critical determinants of the overall disposition and biological activity of Oroxylin A.[1][2][3] This technical guide provides an in-depth overview of the current understanding of the cellular uptake and transport mechanisms of Oroxylin A glucuronide, supported by available quantitative data, detailed experimental protocols, and visual representations of the key processes.

Cellular Transport of Oroxylin A and its Glucuronide

The cellular transport of Oroxylin A and its glucuronide is a complex process involving both uptake and efflux transporters. While the aglycone, Oroxylin A, has been identified as a substrate for certain uptake transporters, its glucuronide is primarily handled by efflux transporters, a common characteristic of flavonoid glucuronides.[4]

Uptake Transport

Oroxylin A, the parent compound, is a substrate of the organic anion-transporting polypeptides OATP1B1 and OATP1B3. These transporters are predominantly expressed on the basolateral membrane of hepatocytes and play a crucial role in the hepatic uptake of various endogenous compounds and xenobiotics. While direct evidence for the uptake of Oroxylin A glucuronide by these transporters is limited, some flavonoid glucuronides have been shown to interact with OATPs.

Efflux Transport

Once formed within the cell, Oroxylin A glucuronide is actively transported out by ATP-binding cassette (ABC) transporters. Multidrug resistance-associated proteins (MRPs), particularly MRP2, and breast cancer resistance protein (BCRP) are known to be involved in the efflux of flavonoid glucuronides from cells, including enterocytes and hepatocytes. This efflux mechanism is a key factor in the low oral bioavailability of the aglycone and the high plasma concentrations of the glucuronide metabolite.

Quantitative Data on Transport and Permeability

Quantitative data on the transport kinetics of Oroxylin A glucuronide are limited. However, some studies provide valuable insights into its permeability and the inhibitory potential of its aglycone on various transporters.

| Compound | Transporter/System | Parameter | Value | Reference |

| Oroxylin A | OATP1B1 | Substrate | Yes | |

| OATP1B3 | Substrate | Yes | ||

| OATP1B1 | IC₅₀ (Inhibition) | 7.03 µM | ||

| OAT1 | IC₅₀ (Inhibition) | 0.961 µM | ||

| OAT3 | IC₅₀ (Inhibition) | 0.112 µM | ||

| BCRP | IC₅₀ (Inhibition) | 0.477 µM | ||

| Oroxylin A Glucuronide | Caco-2 monolayer | Permeability (Papp) | High |

Table 1: Summary of available quantitative data on the transport of Oroxylin A and the permeability of its glucuronide.

Experimental Protocols

The study of cellular uptake and transport of flavonoid glucuronides employs a range of in vitro methodologies. Below are detailed protocols for key experiments.

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal absorption of compounds.

Objective: To determine the apparent permeability coefficient (Papp) of Oroxylin A glucuronide across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells (passage 40-60)

-

Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

-

Oroxylin A glucuronide

-

Lucifer yellow (monolayer integrity marker)

-

LC-MS/MS system

Procedure:

-

Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value > 250 Ω·cm² is generally considered acceptable. Additionally, assess the permeability of a paracellular marker like Lucifer yellow.

-

Transport Experiment (Apical to Basolateral - A to B):

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add HBSS containing Oroxylin A glucuronide (e.g., 10 µM) to the apical (donor) compartment.

-

Add fresh HBSS to the basolateral (receiver) compartment.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

Collect samples from both compartments at the end of the incubation.

-

-

Transport Experiment (Basolateral to Apical - B to A):

-

To assess active efflux, perform the transport experiment in the reverse direction by adding the compound to the basolateral compartment and sampling from the apical compartment.

-

-

Sample Analysis: Quantify the concentration of Oroxylin A glucuronide in the collected samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the transport rate, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

-

Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Transporter Substrate Assay using Transfected HEK293 Cells

This assay determines if a compound is a substrate of a specific transporter.

Objective: To investigate whether Oroxylin A glucuronide is a substrate for uptake transporters like OATP1B1 or OATP1B3.

Materials:

-

HEK293 cells stably transfected with the transporter of interest (e.g., HEK293-OATP1B1) and mock-transfected HEK293 cells (control).

-

Cell culture medium (e.g., DMEM with 10% FBS and a selection antibiotic like hygromycin).

-

Uptake buffer (e.g., HBSS).

-

Oroxylin A glucuronide.

-

Known substrates and inhibitors of the transporter for assay validation.

-

LC-MS/MS system.

Procedure:

-

Cell Culture: Culture the transfected and mock cell lines under standard conditions (37°C, 5% CO₂).

-

Uptake Experiment:

-

Seed cells in a multi-well plate (e.g., 24-well) and grow to confluence.

-

Wash the cells with pre-warmed uptake buffer.

-

Add the uptake buffer containing various concentrations of Oroxylin A glucuronide to the cells.

-

Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C to measure the initial uptake rate.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells to release the intracellular content.

-

-

Sample Analysis: Quantify the intracellular concentration of Oroxylin A glucuronide in the cell lysates using LC-MS/MS. Normalize the amount of compound to the total protein content of the lysate.

-

Data Analysis:

-

Subtract the uptake in mock cells from the uptake in transfected cells to determine the net transporter-mediated uptake.

-

If the uptake is significantly higher in the transfected cells, it indicates that the compound is a substrate.

-

To determine kinetic parameters (Km and Vmax), perform the uptake experiment over a range of substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Vesicular Transport Assay for Efflux Transporters

This method uses membrane vesicles from cells overexpressing a specific ABC transporter to study efflux.

Objective: To determine if Oroxylin A glucuronide is a substrate for efflux transporters like MRP2 or BCRP.

Materials:

-

Membrane vesicles from insect (e.g., Sf9) or mammalian cells overexpressing the transporter of interest (e.g., MRP2) and control vesicles.

-

Assay buffer (containing MgCl₂, KCl, and a buffer like MOPS or Tris).

-

ATP and AMP (as a non-hydrolyzable control).

-

Oroxylin A glucuronide.

-

Rapid filtration apparatus.

Procedure:

-

Vesicle Incubation:

-

Pre-incubate the membrane vesicles in the assay buffer.

-

Initiate the transport by adding Oroxylin A glucuronide and either ATP or AMP to the vesicle suspension.

-

Incubate at 37°C for a specific time.

-

-

Termination and Filtration:

-

Stop the reaction by adding ice-cold stop solution.

-

Rapidly filter the mixture through a filter membrane to separate the vesicles from the incubation medium.

-

Wash the filters with ice-cold buffer to remove any non-transported compound.

-

-

Quantification:

-

Measure the amount of Oroxylin A glucuronide retained on the filter (inside the vesicles) using a suitable analytical method.

-

-

Data Analysis:

-

Calculate the ATP-dependent transport by subtracting the amount of substrate transported in the presence of AMP from that transported in the presence of ATP.

-

Significant ATP-dependent transport indicates that Oroxylin A glucuronide is a substrate for the tested transporter.

-

Visualizing Cellular Processes and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.

Intestinal absorption and metabolism of Oroxylin A.

Hepatic uptake, metabolism, and efflux of Oroxylin A.

Inhibitory effect of Oroxylin A on the TLR4/NF-κB pathway.

Conclusion and Future Directions

Oroxylin A glucuronide is the primary metabolite of Oroxylin A, and its cellular transport is a key determinant of the parent compound's pharmacokinetics and pharmacodynamics. While it is established that efflux transporters like MRPs and BCRP play a significant role in its disposition, there is a clear need for more quantitative research to determine the specific transporters involved and their kinetic parameters (Km and Vmax). Such data would be invaluable for developing accurate physiologically based pharmacokinetic (PBPK) models to predict the in vivo behavior of Oroxylin A and its metabolites. Furthermore, understanding the interplay between metabolism and transport, and how this might be influenced by genetic polymorphisms in transporters or co-administered drugs, will be crucial for the successful clinical development of Oroxylin A. The detailed experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to further investigate the cellular transport of Oroxylin A glucuronide and other flavonoid metabolites.

References

- 1. Changes in Organic Anion Transporting Polypeptide Uptake in HEK293 Overexpressing Cells in the Presence and Absence of Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interactions between Oroxylin A with the solute carrier transporters and ATP-binding cassette transporters: Drug transporters profile for this flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

Oroxylin A Glucuronide and the Gut Microbiota: A Technical Guide to a Complex Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxylin A, a flavonoid found in the roots of Scutellaria baicalensis, has garnered significant attention for its diverse pharmacological activities. However, its oral bioavailability is limited due to extensive first-pass metabolism, primarily through glucuronidation to form Oroxylin A 7-O-β-D-glucuronide. This glucuronide conjugate is a major metabolite in circulation and its interaction with the gut microbiota is a critical determinant of the overall bioactivity and therapeutic potential of orally administered Oroxylin A. This technical guide provides an in-depth overview of the current understanding of the interplay between Oroxylin A glucuronide and the gut microbiota, focusing on metabolic transformation, experimental methodologies, and the modulation of key signaling pathways.

Metabolic Transformation of Oroxylin A Glucuronide by Gut Microbiota

The primary interaction between Oroxylin A glucuronide and the gut microbiota is its enzymatic deglucuronidation back to the active aglycone, Oroxylin A. This process is mediated by β-glucuronidases, enzymes produced by a wide range of gut bacteria.

The Role of Bacterial β-glucuronidase

Gut microbial β-glucuronidases play a crucial role in the enterohepatic circulation of many compounds, including flavonoids. By hydrolyzing the glucuronide moiety, these enzymes release the less water-soluble aglycone, which can then be reabsorbed from the intestine into the systemic circulation, thereby increasing its bioavailability and prolonging its therapeutic effects. The deglucuronidation of Oroxylin A glucuronide is a critical activation step within the gut lumen.

While direct studies identifying specific bacterial strains responsible for the deglucuronidation of Oroxylin A glucuronide are limited, research on other flavonoid glucuronides and extracts of Scutellaria baicalensis provides strong evidence for the involvement of several key gut commensals. Genera such as Bacteroides, Clostridium, and Lactobacillus are known to possess significant β-glucuronidase activity[1][2]. Studies on the metabolism of Scutellaria baicalensis extracts have shown alterations in the gut microbiota composition, with notable changes in the abundance of Firmicutes and Bacteroidetes, suggesting their involvement in flavonoid metabolism[3][4].

dot

Caption: Metabolic pathway of Oroxylin A glucuronide in the gut.

Quantitative Data on Pharmacokinetics and Metabolism

Pharmacokinetic studies in animal models provide valuable quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of Oroxylin A and its glucuronide.